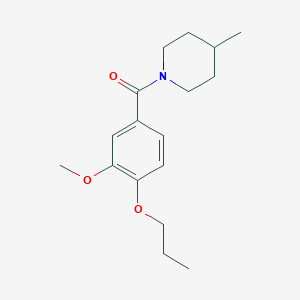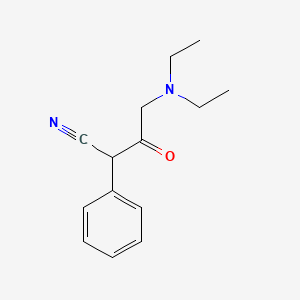
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine
Übersicht
Beschreibung
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine, also known as MPP, is a synthetic compound that has been studied for its potential use in scientific research. MPP is a piperidine derivative and is structurally similar to other compounds that have been shown to have psychoactive effects. However, the focus of
Wirkmechanismus
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's mechanism of action involves its interaction with the dopamine transporter. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine binds to the transporter and inhibits its reuptake function, leading to increased dopamine release. This increased dopamine release has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's interaction with the dopamine transporter leads to increased dopamine release, which can have a range of biochemical and physiological effects. Dopamine is a neurotransmitter that plays a role in reward, motivation, and movement. Increased dopamine release can lead to improved motor function and decreased symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's interaction with the dopamine transporter has been well-studied, making it a useful tool for investigating the role of dopamine in neurological disorders.
However, there are also limitations to using 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine in lab experiments. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's effects on dopamine release are complex and can vary depending on the experimental conditions. Additionally, 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's potential therapeutic effects have not been fully explored, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine. One area of interest is the potential use of 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to determine the safety and efficacy of 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine as a treatment for these disorders.
Another area of interest is the development of new compounds based on 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's structure. By modifying 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's structure, researchers may be able to develop compounds with improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine is a synthetic compound that has been studied for its potential use in scientific research. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's interaction with the dopamine transporter has been well-studied, and it has potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease. However, further research is needed to determine the safety and efficacy of 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine and to develop new compounds based on its structure.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has been shown to interact with the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This interaction leads to increased dopamine release and has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-11-21-15-6-5-14(12-16(15)20-3)17(19)18-9-7-13(2)8-10-18/h5-6,12-13H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMXPMAFSFQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)
![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)

![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)



